molecular formula C19H18N2OS2 B2515644 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 941875-85-0

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2515644
CAS No.: 941875-85-0
M. Wt: 354.49
InChI Key: HYFLZLQKLISRJY-UHFFFAOYSA-N
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Description

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a synthetic organic compound with the molecular formula C19H18N2OS2 and a molecular weight of 354.5 g/mol . Its structure features a phenylacetamide group linked to a thiazole ring, which is further substituted with a (4-methylbenzyl)thio moiety . This specific architecture is significant for research, as the thiazole core is a privileged scaffold in medicinal chemistry known for a wide range of biological activities. Similarly, the phenylacetamide group is a common feature in many pharmacologically active compounds . The primary research applications for this compound are in the field of chemical biology and drug discovery, where it serves as a key intermediate for the synthesis of more complex molecules. Researchers value it for exploring structure-activity relationships (SAR), particularly in the development of novel ligands and inhibitors. Its mechanism of action is not predefined and would be dependent on the specific target system under investigation, making it a versatile tool for probing biological pathways and protein functions. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFLZLQKLISRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves the reaction of 4-methylbenzyl chloride with thioamide to form the thioether intermediate. This intermediate is then reacted with 2-bromoacetophenone to form the thiazole ring. The final step involves the acylation of the thiazole derivative with phenylacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would incorporate purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide exhibits potent anticancer properties:

  • Mechanism of Action : The compound inhibits tubulin polymerization, which is crucial for mitosis, leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
  • Comparative Efficacy : In comparative studies, the compound demonstrated IC50 values lower than standard chemotherapeutic agents like irinotecan, suggesting its potential as an effective anticancer agent .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Spectrum of Activity : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This broad-spectrum activity is crucial in the context of increasing antibiotic resistance .
  • Mechanism : The antimicrobial effects may stem from interference with bacterial cell wall synthesis or disruption of cellular processes essential for survival .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of the compound against various human cancer cell lines. The results indicated that it effectively inhibited cell proliferation, with IC50 values significantly lower than those of conventional drugs. The study utilized assays such as Sulforhodamine B (SRB) to quantify cell viability post-treatment .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against a panel of bacterial and fungal strains. Using a turbidimetric method, researchers found that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This positions it as a candidate for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight Notes
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide Not specified N-phenyl, (4-methylbenzyl)thio C20H20N2OS2 368.5 Reference compound; lacks data on bioactivity and physical properties
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide 941982-22-5 N-(ortho-tolyl), (4-methylbenzyl)thio C20H20N2OS2 368.5 Ortho-methyl substitution may enhance steric hindrance
N-(4-Methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide 941875-87-2 N-(4-methoxyphenyl), (4-methylbenzyl)thio C20H20N2O2S2 384.5 Methoxy group increases polarity and electron density
2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide 922129-03-1 Sulfonamido group, N-phenethyl C22H22N3O3S2 440.5 Sulfonamido group may improve solubility and target binding
N-(4-Phenyl-2-thiazolyl)acetamide Not specified Simple thiazole core, N-phenyl acetamide C11H10N2OS 218.3 Lacks thioether substituent; baseline for activity comparison

Key Observations :

  • Substituent Effects : The (4-methylbenzyl)thio group in the target compound enhances lipophilicity compared to simpler analogs like N-(4-phenyl-2-thiazolyl)acetamide .
  • Steric Considerations : Ortho-substitutions (e.g., o-tolyl in CAS 941982-22-5) may influence binding pocket accessibility .

Biological Activity

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2OS3C_{18}H_{18}N_{2}OS_{3}, with a molecular weight of 374.5 g/mol. The structural features include a thiazole ring and a phenylacetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂OS₃
Molecular Weight374.5 g/mol
CAS Number941923-09-7

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to good activity against various bacterial strains, suggesting that this compound could be effective as an antibacterial agent.

Case Study:
In vitro assays have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like Gentamicin .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Preliminary studies suggest that it may inhibit fungal growth, potentially offering a new avenue for treating fungal infections. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Antitumor Activity

Thiazole derivatives have been recognized for their antitumor properties. The compound was evaluated for its cytotoxic effects against several cancer cell lines, revealing significant inhibition of cell proliferation. In particular, it showed promising results against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
  • Membrane Disruption: Its structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation: By inhibiting signaling pathways associated with inflammation, it can reduce cytokine release and mitigate inflammatory responses.

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